Cas no 51282-49-6 (Methyl 5-chloro-2-nitrobenzoate)
Methyl 5-chloro-2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-chloro-2-nitrobenzoate
- 5-chloro-2-nitrobenzoic acid methylester
- Methyl 5-chloro-2-nitrobenzenecarboxylate
- 5-Chloro-2-nitrobenzoic Acid Methyl Ester
- CHEMBL3187945
- DTXSID5044948
- EINECS 257-107-2
- AC-13707
- SY009653
- methyl 5-chloro-2-nitro-benzoate
- Z18530725
- 51282-49-6
- Q27252856
- 2-Nitro-5-chlorobenzoic acid methyl ester
- M1996
- 5-chloro-2-nitro-benzoic acid methyl ester
- ETHYL2-CYANO-2-(2-NITROPHENYL)ACETATE
- JGBJHRKCUKTQOE-UHFFFAOYSA-N
- LC-0770
- NS00032246
- 4-CHLORO-2-METHOXYCARBONYLNITROBENZENE
- Methyl 5-Chloro-2-Nitro Benzoate
- SCHEMBL40265
- W-105910
- 1T5D4K1V51
- Benzoic acid, 5-chloro-2-nitro-, methyl ester
- J47.496G
- MFCD00272139
- EN300-28655
- FT-0628676
- CS-W014888
- UNII-1T5D4K1V51
- AM20050521
- Methyl 5-chloro-2-nitrobenzoate, 97%
- CAS-51282-49-6
- Tox21_301266
- AKOS001428094
- DTXCID3024948
- NCGC00256110-01
- Methyl5-Chloro-2-nitrobenzoate
- DB-051934
-
- MDL: MFCD00272139
- Inchi: 1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3
- InChI Key: JGBJHRKCUKTQOE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)OC)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 214.99900
- Monoisotopic Mass: 214.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 72.1A^2
Experimental Properties
- Color/Form: powder
- Density: 1.4530
- Melting Point: 48.0 to 52.0 deg-C
- Boiling Point: 306.2°C at 760 mmHg
- Flash Point: >230 °F
- Refractive Index: 1.6000 (estimate)
- PSA: 72.12000
- LogP: 2.55800
- Solubility: Not determined
Methyl 5-chloro-2-nitrobenzoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312; P330; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36-S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Methyl 5-chloro-2-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 5-chloro-2-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133464-25g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 98% | 25g |
¥88.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133464-100g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 98% | 100g |
¥315.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133464-5g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 98% | 5g |
¥38.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133464-1g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M133464-500g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 98% | 500g |
¥1410.90 | 2023-09-02 | |
| Chemenu | CM253308-500g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 95+% | 500g |
$249 | 2021-06-16 | |
| Alichem | A013027730-250mg |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013027730-500mg |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A013027730-1g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Chemenu | CM253308-500g |
Methyl 5-chloro-2-nitrobenzoate |
51282-49-6 | 95+% | 500g |
$249 | 2022-06-11 |
Methyl 5-chloro-2-nitrobenzoate Suppliers
Methyl 5-chloro-2-nitrobenzoate Related Literature
-
Pascal M. Sch?fer,Paul McKeown,Martin Fuchs,Ruth D. Rittinghaus,Alina Hermann,Johanna Henkel,Sebastian Seidel,Christoph Roitzheim,Agnieszka N. Ksiazkiewicz,Alexander Hoffmann,Andrij Pich,Matthew D. Jones,Sonja Herres-Pawlis Dalton Trans. 2019 48 6071
Additional information on Methyl 5-chloro-2-nitrobenzoate
Methyl 5-chloro-2-nitrobenzoate (CAS No. 51282-49-6): A Versatile Chemical Intermediate in Modern Applications
Methyl 5-chloro-2-nitrobenzoate (CAS No. 51282-49-6) is an important organic compound widely used as a chemical intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. This ester derivative of benzoic acid, featuring both chloro and nitro functional groups, exhibits unique reactivity that makes it valuable for synthesizing more complex molecules. With the growing demand for fine chemicals and active pharmaceutical ingredients (APIs), Methyl 5-chloro-2-nitrobenzoate has gained significant attention in research and industrial applications.
The molecular structure of Methyl 5-chloro-2-nitrobenzoate combines three key functional groups: an ester at position 1, a chlorine substituent at position 5, and a nitro group at position 2 of the benzene ring. This specific arrangement creates an electron-deficient aromatic system that participates readily in nucleophilic aromatic substitution reactions. Researchers frequently search for "Methyl 5-chloro-2-nitrobenzoate synthesis" or "51282-49-6 reactivity" as these topics are crucial for developing new synthetic pathways in medicinal chemistry.
In pharmaceutical applications, Methyl 5-chloro-2-nitrobenzoate serves as a building block for various drug candidates. Recent studies have explored its use in developing novel anti-inflammatory agents and antimicrobial compounds. The pharmaceutical industry's increasing focus on "small molecule drug discovery" and "targeted therapies" has elevated the importance of such versatile intermediates. The compound's ability to undergo selective transformations makes it particularly valuable for structure-activity relationship (SAR) studies.
The agrochemical sector also utilizes Methyl 5-chloro-2-nitrobenzoate in the development of crop protection agents. Its structural features allow for the creation of compounds with specific biological activities against plant pathogens. With growing global concerns about "sustainable agriculture" and "reduced pesticide use," researchers are investigating how derivatives of this compound can contribute to more environmentally friendly solutions. The search terms "51282-49-6 agrochemical applications" and "chloronitrobenzoate herbicides" reflect this emerging interest.
From a chemical perspective, Methyl 5-chloro-2-nitrobenzoate demonstrates interesting physical properties. It typically appears as a pale yellow to light brown crystalline solid with moderate solubility in common organic solvents. These characteristics make it relatively easy to handle in laboratory and industrial settings. Analytical chemists often search for "Methyl 5-chloro-2-nitrobenzoate HPLC methods" or "51282-49-6 spectroscopic data" to support quality control and research activities.
The synthesis of Methyl 5-chloro-2-nitrobenzoate usually involves the esterification of 5-chloro-2-nitrobenzoic acid with methanol under acidic conditions. Alternative routes may start from different precursors depending on availability and cost considerations. Process chemists continuously optimize these methods to improve yield and purity, addressing common search queries like "green synthesis of Methyl 5-chloro-2-nitrobenzoate" and "51282-49-6 production scale-up."
Recent advancements in catalysis have opened new possibilities for modifying Methyl 5-chloro-2-nitrobenzoate. Transition metal-catalyzed coupling reactions, for instance, allow for selective functionalization of the aromatic ring. These developments align with current trends in "catalytic C-H activation" and "atom-economical transformations," making the compound relevant to cutting-edge organic chemistry research.
Quality specifications for Methyl 5-chloro-2-nitrobenzoate typically require high purity levels (>98%) with strict control of impurities. Analytical techniques such as GC, HPLC, and NMR spectroscopy are commonly employed for characterization. The compound's stability under various storage conditions is another frequent topic of inquiry, reflected in searches for "51282-49-6 stability data" and "Methyl 5-chloro-2-nitrobenzoate storage recommendations."
From a regulatory standpoint, Methyl 5-chloro-2-nitrobenzoate requires proper handling according to standard laboratory safety protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this chemical. Safety-conscious researchers often look for "51282-49-6 safety data sheet" or "Methyl 5-chloro-2-nitrobenzoate handling precautions" to ensure compliance with workplace safety standards.
The market for Methyl 5-chloro-2-nitrobenzoate has shown steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Suppliers and manufacturers monitor trends in "51282-49-6 market price" and "Methyl 5-chloro-2-nitrobenzoate global suppliers" to respond to changing industry needs. The compound's versatility ensures its continued relevance in specialty chemical markets worldwide.
Environmental considerations regarding Methyl 5-chloro-2-nitrobenzoate have gained attention in recent years. Researchers are investigating its biodegradation pathways and potential ecological impacts, addressing concerns related to "green chemistry principles" and "sustainable chemical production." These studies contribute to the development of more environmentally benign synthetic routes and waste management strategies.
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Future research directions for Methyl 5-chloro-2-nitrobenzoate may include exploring its potential in materials science applications. The compound's aromatic structure and functional groups could be valuable for designing organic electronic materials or advanced polymers. Such possibilities align with growing interest in "functional organic materials" and "molecular electronics," suggesting new avenues for this versatile chemical intermediate.
As the chemical industry continues to evolve, Methyl 5-chloro-2-nitrobenzoate (CAS No. 51282-49-6) remains a compound of significant interest across multiple disciplines. Its balanced reactivity profile, commercial availability, and diverse application potential ensure its continued importance in both research and industrial contexts. The ongoing exploration of this compound's chemistry contributes to advancements in drug discovery, crop protection, and materials development, addressing many of today's most pressing scientific and technological challenges.
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